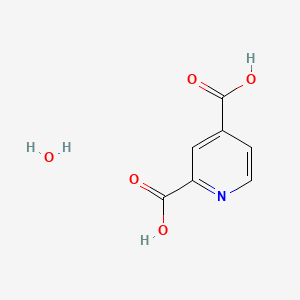

2,4-Pyridinedicarboxylic acid monohydrate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

pyridine-2,4-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNFTNOXJDBMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585258 | |

| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207671-42-9 | |

| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyridinedicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lutidinic Acid (2,4-PDCA) Monohydrate: A Technical Compendium on Physicochemical Behavior and Bio-inorganic Applications

Executive Summary

2,4-Pyridinedicarboxylic acid monohydrate (2,4-PDCA

While often overshadowed by its isomer 2,6-pyridinedicarboxylic acid (Dipicolinic acid), 2,4-PDCA possesses a unique asymmetry that makes it a highly specific structural mimic of 2-oxoglutarate. This guide addresses the physicochemical nuances of the monohydrate form, its mechanism of action as a histone demethylase/prolyl hydroxylase inhibitor, and the critical "permeability paradox" that researchers must navigate during drug development.

Part 1: Physicochemical Profile

The monohydrate form (CAS 207671-42-9) is the thermodynamically stable crystalline phase under ambient conditions. Researchers must distinguish this from the anhydrous form (CAS 499-80-9) when calculating molarity for precise enzymatic assays.

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Technical Note |

| Formula | C | The water molecule is lattice-bound, affecting MW calculations. |

| Molecular Weight | 185.13 g/mol | Anhydrous MW is 167.12 g/mol . Use 185.13 for weighing. |

| Appearance | White crystalline powder | Hygroscopic if dehydrated; store desiccated at -20°C. |

| Solubility (Water) | ~4.5 g/L (20°C) | Sparingly soluble.[1][2] Requires heating or pH adjustment (> pH 4) for higher concentrations. |

| Solubility (DMSO) | ~33 mg/mL (197 mM) | Preferred solvent for stock solutions. |

| pKa Values | pKa | The 2-carboxyl group is highly acidic due to the adjacent pyridine nitrogen. |

| Melting Point | 246–248°C (dec.)[3][4] | Decomposes upon melting. Loss of hydration water occurs >90°C. |

| Coordination | N,O-chelator | Acts as a tridentate or bridging ligand in Metal-Organic Frameworks (MOFs). |

Part 2: Biological Mechanism of Action

The therapeutic potential of 2,4-PDCA lies in its ability to mimic 2-oxoglutarate (2-OG) , a co-substrate required by Fe(II)-dependent dioxygenases.[5] These enzymes include HIF Prolyl Hydroxylases (PHDs) and JmjC-domain Histone Demethylases (KDMs) .

The Competitive Inhibition Mechanism

2,4-PDCA binds to the active site iron center of the enzyme in a bidentate fashion (via the pyridine nitrogen and the 2-carboxylate oxygen), displacing 2-OG. This prevents the formation of the reactive ferryl species required for hydroxylation or demethylation.

-

Target 1: HIF Prolyl Hydroxylases (PHDs): By inhibiting PHDs, 2,4-PDCA prevents the hydroxylation of HIF-1

, leading to its stabilization and the activation of hypoxia-response genes (e.g., VEGF, EPO) even in normoxic conditions. -

Target 2: Histone Demethylases (e.g., KDM4/JMJD2): 2,4-PDCA inhibits the demethylation of histone lysine residues (e.g., H3K9me3), altering chromatin structure and gene transcription.

Visualization: The Hypoxia Signaling Blockade

The following diagram illustrates how 2,4-PDCA intercepts the degradation pathway of Hypoxia-Inducible Factor (HIF).

Figure 1: Mechanism of Action. 2,4-PDCA competitively inhibits PHD enzymes, preventing HIF-1

Part 3: Drug Development & The Permeability Paradox

A critical failure point in experimental design involving 2,4-PDCA is the confusion between enzymatic potency and cellular activity .

The Paradox

-

In Vitro (Purified Enzyme): 2,4-PDCA is a potent inhibitor (IC

in low -

In Cellulo (Live Cells): 2,4-PDCA is highly polar (charged at physiological pH) and cannot passively cross the cell membrane .

The Solution: The Pro-Drug Strategy

To assay 2,4-PDCA activity in cells, researchers often use the diethyl ester derivative (Diethyl-2,4-PDCA). This ester is cell-permeable. Once inside the cytoplasm, non-specific esterases hydrolyze it back into the active 2,4-PDCA acid form.

Critical Rule:

-

Use 2,4-PDCA (Acid) for purified protein assays (FRET, AlphaScreen).

-

Use Diethyl-2,4-PDCA (Ester) for cell-based assays (Western Blot, Cell Viability).

Visualization: Experimental Decision Tree

Figure 2: Compound Selection Workflow. Selecting the correct chemical form is essential for assay validity. The acid form is impermeable to cell membranes.

Part 4: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Self-Validating Logic: Aqueous solutions of 2,4-PDCA are prone to precipitation upon freeze-thaw cycles due to low solubility at neutral pH. DMSO is mandatory for robust stock storage.

-

Weighing: Weigh 18.5 mg of 2,4-PDCA Monohydrate (MW 185.13).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Do not use PBS or water initially.

-

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate at 37°C if visible crystals remain.

-

Result: This yields a 100 mM Stock Solution.

-

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C.

-

Validity Check: Before use, thaw completely and vortex. If precipitate is visible, warm to 37°C. Do not use if precipitate persists.

-

Protocol B: In Vitro KDM4/JMJD2 Demethylase Assay

Context: Measuring inhibition of histone demethylation using purified enzyme.

-

Buffer Prep: Prepare assay buffer (50 mM HEPES pH 7.5, 50

M Fe(NH-

Critical: Add Iron and Ascorbate fresh to prevent oxidation.

-

-

Substrate Mix: Mix Histone H3K9me3 peptide with 2-oxoglutarate (10

M final). -

Inhibitor Dilution: Dilute the 100 mM 2,4-PDCA DMSO stock into the assay buffer to generate a concentration curve (e.g., 0.1

M to 100-

Control: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

-

-

Reaction: Incubate Enzyme + Inhibitor for 15 mins, then add Substrate Mix.

-

Detection: Use Mass Spectrometry (RapidFire) or antibody-based detection (AlphaLISA) to measure the conversion of H3K9me3 to H3K9me2.

Part 5: Stability & Handling

-

Thermal Decomposition: The monohydrate is stable up to ~90°C, where it begins to dehydrate. The anhydrous skeleton is stable until the melting point (~246°C).

-

Hygroscopicity: The anhydrous form is hygroscopic and will revert to the monohydrate in humid air. Always reseal containers immediately.

-

Safety: Irritating to eyes and respiratory system. Handle in a fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16219881, 2,4-Pyridinedicarboxylic acid monohydrate. Retrieved from [Link]

- Hopkinson, R. J., et al. (2013). Isomers of Pyridine Dicarboxylates as Inhibitors of 2-Oxoglutarate Dependent Oxygenases.

Sources

- 1. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 2. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]

- 3. 2,4-吡啶二羧酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PYRIDINE-2,4-DICARBOXYLIC ACID MONOHYDRATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. caymanchem.com [caymanchem.com]

Theoretical studies on 2,4-Pyridinedicarboxylic acid coordination

An In-depth Technical Guide to Theoretical Studies on 2,4-Pyridinedicarboxylic Acid Coordination

Abstract: 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a versatile heterocyclic ligand, is a cornerstone for developing novel coordination complexes with significant potential in materials science and pharmacology. Its ability to act as an inhibitor for various enzymes, including histone lysine demethylases, positions it as a molecule of high interest for drug development professionals.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of 2,4-PDCA coordination chemistry. We will explore the application of Density Functional Theory (DFT) to elucidate geometric and electronic structures, predict spectroscopic properties, and assess thermodynamic stability. Furthermore, we will detail the use of molecular docking and molecular dynamics simulations to probe the interactions of 2,4-PDCA-based metal complexes with biological targets, thereby furnishing a robust computational strategy for rational drug design and materials engineering.

The Strategic Importance of 2,4-Pyridinedicarboxylic Acid

2,4-Pyridinedicarboxylic acid (also known as lutidinic acid) is a compelling ligand for coordination chemists and pharmacologists due to its structural features: a nitrogen-containing aromatic ring and two carboxylate groups. This arrangement provides multiple donor sites (N, O), leading to a rich variety of coordination modes—monodentate, bidentate, and bridging—which enables the construction of diverse architectures from discrete molecules to multi-dimensional coordination polymers.[3][4][5]

In the realm of drug development, 2,4-PDCA is not merely a structural scaffold but an active pharmacological agent. It is known to inhibit 2-oxoglutarate (2-OG) dependent oxygenases and histone demethylases (KDMs), enzymes implicated in a wide range of human diseases, including cancer.[2][6][7] The coordination of metal ions to 2,4-PDCA can modulate its biological activity, offering a pathway to develop novel metallodrugs with enhanced efficacy or targeted delivery. For instance, ruthenium(II) complexes of 2,4-PDCA have demonstrated potential antimetastatic effects.[1] Theoretical studies provide an indispensable toolkit to predict and rationalize the structure-activity relationships that govern these properties, accelerating the design-synthesis-testing cycle.

Core Theoretical Methodologies: A Dual Approach

A robust theoretical investigation of 2,4-PDCA coordination complexes integrates quantum mechanics (QM) for high-accuracy electronic detail with molecular mechanics (MM) for exploring larger systems and longer timescales.

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

DFT is the premier computational method for studying the electronic structure, geometry, and reactivity of metal complexes. It offers an optimal balance of accuracy and computational efficiency. Several studies have successfully employed DFT to investigate the properties of pyridine dicarboxylic acid derivatives.[8][9][10]

Pillar of Expertise: Why DFT? Unlike simpler methods, DFT accurately models the intricate electron correlation effects that are fundamental to metal-ligand bonding. It allows us to compute a wide array of properties that are directly comparable to experimental data.

-

Geometric and Electronic Structure: DFT optimizations yield precise bond lengths, bond angles, and dihedral angles, defining the complex's 3D structure. Analysis of the frontier molecular orbitals (HOMO/LUMO) provides insights into the complex's reactivity and electronic transitions.[8][9]

-

Spectroscopic Prediction: Vibrational frequency calculations allow for the prediction of IR and Raman spectra, serving as a powerful tool for structural validation against experimental data.

-

Thermodynamic Stability: DFT can be used to calculate reaction energies and Gibbs free energies, enabling the prediction of complex stability and the thermodynamics of formation.

Trustworthiness: A Self-Validating DFT Protocol The reliability of DFT results hinges on methodical choices. A trustworthy protocol involves careful selection of the functional and basis set, followed by rigorous validation of the optimized geometry.

Experimental Protocol: DFT Analysis of a Metal-[2,4-PDCA] Complex

-

Structure Preparation: Build an initial guess structure of the metal complex using a molecular editor (e.g., Avogadro). Ensure plausible bond lengths and coordination geometry.

-

Method Selection (Causality Explained):

-

Functional: Start with a hybrid functional like B3LYP. Crucially, for systems involving non-covalent interactions (e.g., π-stacking in coordination polymers), a dispersion correction like Grimme's D3 is mandatory for accurate results. [11] We select B3LYP-D3 .

-

Basis Set: For C, H, N, and O atoms, a Pople-style basis set like 6-31G(d,p) is a cost-effective choice. For the transition metal, a larger basis set that accounts for relativistic effects, such as LANL2DZ with its effective core potential (ECP), is essential for accuracy.

-

-

Geometry Optimization: Perform a full geometry optimization in the gas phase or with a solvent model (e.g., PCM) to find the lowest energy conformation.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis. A true energy minimum will have zero imaginary frequencies. This step validates the optimized structure and yields the predicted IR spectrum.

-

Analysis and Reporting: Analyze the output: extract key geometric parameters (Table 1), visualize molecular orbitals, and compare the calculated IR spectrum with experimental results.

Data Presentation: Example DFT Parameters

| Parameter | Specification | Rationale |

| Software | Gaussian 16, ORCA | Industry-standard quantum chemistry packages. |

| Functional | B3LYP-D3 | Good balance of accuracy for transition metals and includes dispersion. |

| Basis Set (Ligand) | 6-31G(d,p) | Provides flexibility for polarization of electron clouds. |

| Basis Set (Metal) | LANL2DZ (ECP) | Efficiently treats core electrons and relativistic effects for heavier metals. |

| Environment | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent (e.g., water, DMSO). |

| Task | Opt + Freq | Performs geometry optimization followed by frequency validation. |

Mandatory Visualization: General Computational Workflow

Caption: A generalized workflow for theoretical studies, from DFT optimization to molecular docking.

Molecular Docking: Probing Biological Interactions

For drug development professionals, understanding how a 2,4-PDCA complex interacts with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule (ligand) to another (protein or DNA).

Pillar of Expertise: Why Molecular Docking? Docking allows for rapid, high-throughput screening of potential drug candidates against a known target structure. It provides a structural hypothesis for the molecule's mechanism of action, guiding further experimental work. Given that 2,4-PDCA inhibits histone demethylases, docking its metal complexes into the active site of these enzymes can reveal key interactions and explain differences in inhibitory activity.[1][2]

Trustworthiness: A Self-Validating Docking Protocol A reliable docking study requires careful preparation of both the protein and the ligand, and an understanding of the scoring function's limitations. Validation is often achieved by "redocking" a known co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.

Experimental Protocol: Docking a Metal-[2,4-PDCA] Complex into an Enzyme Active Site

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands not relevant to the study.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

Perform energy minimization to relax any steric clashes.

-

-

Ligand Preparation:

-

Use the DFT-optimized geometry of the Metal-[2,4-PDCA] complex as the starting point.

-

Assign partial charges using a suitable method (e.g., Gasteiger or AM1-BCC).

-

-

Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site or a region identified by binding site prediction tools.

-

Docking Execution: Run the docking simulation using software like AutoDock Vina or MOE.[12] The software will generate multiple possible binding poses.

-

Pose Analysis and Scoring:

-

Analyze the top-ranked poses. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol).

-

Visualize the predicted binding mode and identify key interactions (hydrogen bonds, hydrophobic contacts, metal coordination).

-

Data Presentation: Example Molecular Docking Results

| Complex | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Cu(II)-(2,4-PDCA)₂] | Histone Demethylase JMJD2A | -8.5 | HIS 188, GLU 190, ARG 276 |

| [Ru(II)-(2,4-PDCA)(phen)]⁺ | Histone Demethylase JMJD2A | -9.2 | HIS 188, TYR 205, LYS 241 |

| 2,4-PDCA (free ligand) | Histone Demethylase JMJD2A | -6.1 | HIS 188, GLU 190 |

Integrating Theory and Experiment for Synergistic Insights

The true power of theoretical studies is realized when they are used in concert with experimental research. Computational results can guide synthetic efforts, explain experimental observations, and generate new, testable hypotheses.

Mandatory Visualization: Research Synergy Diagram

Caption: The iterative cycle of theory guiding experiment, and experiment validating theory.

Mandatory Visualization: Coordination Modes of 2,4-PDCA

Caption: Common coordination modes of the 2,4-pyridinedicarboxylate ligand with metal centers (M).

Conclusion

Theoretical and computational studies are not merely adjuncts but essential components of modern research on 2,4-pyridinedicarboxylic acid coordination complexes. DFT provides unparalleled insight into the electronic and structural properties that govern their behavior, while molecular docking illuminates their potential as therapeutic agents. By thoughtfully applying the protocols and workflows detailed in this guide, researchers can accelerate the discovery and development of novel functional materials and metallodrugs based on the versatile 2,4-PDCA scaffold.

References

-

Hassan, A. T., et al. (2020). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors . International Journal of Electrochemical Science, 15, 4274-4286. [Link]

-

Foth, K. J., et al. (2024). Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide . Crystal Growth & Design. [Link]

-

2,4-Pyridinedicarboxylic Acid | CAS:499-80-9 . BioCrick. [Link]

-

Saeed, A., et al. (2020). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration . Scientific Reports. [Link]

-

Hassan, A. T., et al. (2020). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors . International Journal of Electrochemical Science. [Link]

-

Hassan, A. T., et al. (2020). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors . ResearchGate. [Link]

-

Goher, M. A. S., et al. Solid-State Coordination Chemistry of Pyridinedicarboxylic Acid Isomers. II. Crystal and Molecular Structure of Sodium Bis(pyridine-2,4-dicarboxylato)cuprate(II) trihydrate . ResearchGate. [Link]

-

Mautner, F. A., et al. Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic) . ResearchGate. [Link]

-

Majlesi, A., et al. 2-D coordination polymers of copper and cobalt with 3,4-pyridinedicarboxylic acid: Synthesis, characterization, and crystal structures . ResearchGate. [Link]

-

Chygorin, E., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis . Inorganic Chemistry. [Link]

-

Shebl, M., et al. (2023). Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands . Molecules. [Link]

Sources

- 1. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 2. 2,4-Pyridinedicarboxylic Acid | CAS:499-80-9 | Histone LSD inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electrochemsci.org [electrochemsci.org]

- 9. electrochemsci.org [electrochemsci.org]

- 10. researchgate.net [researchgate.net]

- 11. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Modulators from 2,4-Pyridinedicarboxylic Acid Derivative Libraries

Introduction: The Promise of the 2,4-Pyridinedicarboxylic Acid Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Within this class, 2,4-Pyridinedicarboxylic acid (2,4-PDCA) and its derivatives have emerged as a particularly compelling starting point for drug discovery. 2,4-PDCA is a structural mimic of 2-oxoglutarate (2-OG), a key co-substrate for a large family of non-heme iron-dependent oxygenases.[2][3] By competitively inhibiting these enzymes, 2,4-PDCA derivatives can modulate a wide array of critical biological processes.

This family of 2-OG oxygenases includes histone lysine demethylases (KDMs) and various hydroxylases, making them pivotal in epigenetics, collagen synthesis, and hypoxia-inducible factor (HIF) turnover.[2] For instance, the inhibition of specific KDMs is a promising strategy in oncology, while modulating prolyl hydroxylases has therapeutic potential in anemia and ischemic diseases. The inherent biological relevance and chemical tractability of the 2,4-PDCA scaffold make it an ideal candidate for exploration using high-throughput screening (HTS).

This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to design and execute an HTS campaign for a library of 2,4-PDCA derivatives. We will detail the entire workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation, using the inhibition of a generic 2-OG oxygenase as a practical case study.

Section 1: The HTS Workflow: A Strategic Overview

High-throughput screening is a multi-stage process designed to efficiently identify active compounds ("hits") from large chemical libraries.[4][5] A successful HTS campaign is not merely about speed; it is about generating high-quality, reproducible data that meaningfully advances a drug discovery project. The workflow described herein is built on a foundation of rigorous assay validation to minimize false positives and ensure that identified hits are both potent and mechanistically relevant.

Figure 1: A comprehensive workflow for HTS of 2,4-PDCA derivatives.

Section 2: Assay Development and Validation: The Foundation of Success

The credibility of any HTS campaign hinges on the robustness of the assay. This phase involves adapting a biological assay to a high-density format (typically 384- or 1536-well plates) and rigorously testing its performance to ensure it can reliably distinguish between active and inactive compounds.

Causality in Assay Selection: Why a Fluorescence-Based Enzyme Assay?

For screening enzyme inhibitors, fluorescence-based readouts are among the most common due to their high sensitivity, wide dynamic range, and amenability to automation.[6] For a 2-OG oxygenase, a coupled enzyme assay can be designed where the production of a co-product (e.g., succinate or formaldehyde, depending on the specific enzyme) is linked to a fluorescent signal.

Principle of Action: The selected assay for this protocol measures the activity of a generic 2-OG oxygenase. The enzyme catalyzes the conversion of a substrate and 2-oxoglutarate to a hydroxylated product and succinate. The rate of this reaction is monitored using a coupled enzyme system that ultimately generates a highly fluorescent molecule, resorufin. Inhibitors of the 2-OG oxygenase will block this reaction, resulting in a decrease in the fluorescent signal.

The Self-Validating System: Key Performance Metrics

Before initiating a large-scale screen, the assay must be validated using established statistical parameters.[7] This step is non-negotiable and ensures the reliability of the subsequent data. The primary validation metrics are summarized below.

| Parameter | Formula | Acceptance Criterion | Rationale & Importance |

| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |

| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 3 | Represents the dynamic range of the assay. A higher ratio indicates a clearer window to detect inhibitor activity. |

| DMSO Tolerance | N/A | < 10-15% signal change at final concentration | Compound libraries are typically stored in DMSO. This test ensures that the solvent itself does not significantly interfere with the assay biology at the final concentration used for screening (e.g., 0.1-1%). |

A dry run of the HTS protocol using only control compounds should be performed until the Z'-factor is consistently above 0.5.[8]

Section 3: Detailed Protocol: HTS for Inhibitors of a 2-OG Oxygenase

This protocol is designed for a fully automated HTS platform using 384-well microplates. All liquid handling steps should be performed by calibrated robotic systems to ensure precision and reproducibility.

Materials and Reagents

-

Compound Library: 2,4-PDCA derivative library, typically 10 mM stock in 100% DMSO.

-

Enzyme: Purified recombinant 2-OG oxygenase.

-

Substrate: Specific peptide or small molecule substrate for the enzyme.

-

Co-substrate: 2-Oxoglutarate.

-

Cofactors: Ascorbate, Fe(II).

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

-

Detection Reagents: Coupled enzyme system (e.g., succinate dehydrogenase) and a fluorogenic probe (e.g., Amplex Red).

-

Control Compounds:

-

Positive Control: A known potent inhibitor (e.g., 2,4-PDCA itself).[2]

-

Negative Control: DMSO vehicle.

-

-

Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

Experimental Workflow

The following steps outline the automated screening process on a per-plate basis.

Step 1: Compound Plating (Nanoliter Dispensing)

-

Thaw the 2,4-PDCA derivative library source plates.

-

Using an acoustic dispenser, transfer 50 nL of each library compound (10 mM stock) into the corresponding wells of a 384-well assay plate (Columns 1-22).

-

Dispense 50 nL of the positive control into Columns 23.

-

Dispense 50 nL of DMSO (negative control) into Columns 24.

-

Expert Insight: Acoustic dispensing minimizes DMSO carryover and allows for direct dilution in the assay plate, preserving compound integrity. The final compound concentration in this protocol will be 10 µM in 0.5% DMSO.

-

Step 2: Addition of Enzyme

-

Prepare a working solution of the 2-OG oxygenase and required cofactors (Fe(II), Ascorbate) in assay buffer.

-

Using a multi-channel liquid handler, dispense 5 µL of the enzyme solution to all wells (Columns 1-24).

-

Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

-

Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the compounds to interact with the enzyme before the reaction is initiated.

Step 3: Initiating the Enzymatic Reaction

-

Prepare a substrate mix containing the specific substrate and 2-oxoglutarate in assay buffer.

-

Causality Check: For a competitive inhibitor screen, the substrate concentration should be set at or below its Michaelis-Menten constant (Km).[9] This ensures that potential inhibitors are not outcompeted by high concentrations of the natural substrate.

-

-

Add 5 µL of the substrate mix to all wells (Columns 1-24) to start the reaction. The total volume is now 10 µL.

-

Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

Step 4: Signal Detection

-

Prepare the detection reagent mix containing the coupled enzymes and fluorogenic probe.

-

Add 10 µL of the detection mix to all wells.

-

Incubate for 10 minutes to allow for the development of the fluorescent signal.

-

Read the plate on a fluorescence plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).

Plate Layout and Controls

A robust plate layout is critical for quality control.

| Columns | Content | Purpose |

| 1-22 | 2,4-PDCA Derivative Library Compounds | Primary Screening |

| 23 (16 wells) | Positive Control (e.g., 2,4-PDCA) | Defines 100% inhibition |

| 24 (16 wells) | Negative Control (DMSO Vehicle) | Defines 0% inhibition (baseline activity) |

Section 4: Data Analysis and Hit Identification

Raw fluorescence data must be processed and normalized to identify statistically significant "hits."

1. Data Normalization: The activity of each compound is typically expressed as a percentage of inhibition, calculated relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

2. Hit Selection: A common and statistically sound threshold for hit identification is activity that is three or more standard deviations (SD) away from the mean of the negative controls.[6] Any compound exhibiting inhibition above this calculated threshold is flagged as a primary hit.

Figure 2: Mechanism of competitive inhibition by a 2,4-PDCA derivative.

Section 5: Hit Confirmation and Characterization

Primary HTS is designed for speed and sensitivity, which can sometimes lead to false positives. Therefore, all primary hits must undergo a rigorous confirmation process.[8]

1. Hit Confirmation (Cherry-Picking): Primary hits are re-ordered or re-synthesized and re-tested in the primary assay to confirm their activity. This step eliminates hits that were the result of random experimental error.

2. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency. The resulting data is fitted to a sigmoidal curve to calculate the IC50 value (the concentration at which the compound elicits 50% of its maximal inhibitory effect).

| Hit ID | Primary Screen (% Inhibition) | Confirmed Activity? | IC50 (µM) |

| PDCA-001 | 85.2 | Yes | 1.2 |

| PDCA-002 | 76.5 | Yes | 5.7 |

| PDCA-003 | 68.9 | No (Inactive on re-test) | > 50 |

| PDCA-004 | 92.1 | Yes | 0.8 |

3. Secondary and Orthogonal Assays: The most promising hits should be evaluated in functionally different assays to rule out artifacts and confirm their mechanism of action. This could include:

-

Orthogonal Assays: Using a different detection technology (e.g., AlphaScreen or mass spectrometry) to measure enzyme activity.

-

Target Engagement Assays: Biophysical methods (e.g., thermal shift assay) to confirm direct binding of the compound to the target enzyme.

-

Selectivity Profiling: Testing the hits against other related 2-OG oxygenases to determine their specificity.

Conclusion

The 2,4-Pyridinedicarboxylic acid scaffold represents a rich starting point for the discovery of novel enzyme modulators with significant therapeutic potential. The high-throughput screening workflow detailed in this application note provides a robust, validated, and efficient pathway for identifying and characterizing active derivatives from a compound library. By grounding the screening process in rigorous assay validation and a systematic hit confirmation strategy, researchers can confidently identify high-quality lead compounds for progression into downstream drug discovery and development programs.

References

-

National Center for Biotechnology Information (2024). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration. Available at: [Link]

-

Royal Society of Chemistry (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Available at: [Link]

-

ResearchGate (2024). High Throughput Screening: Methods and Protocols. Available at: [Link]

-

Technology Networks (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

-

PubMed (2018). A high-throughput screening assay for pyruvate carboxylase. Available at: [Link]

-

e-Century Publishing Corporation (2016). High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]

-

ResearchGate (2024). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available at: [Link]

-

Frontiers (2018). Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth. Available at: [Link]

-

Royal Society of Chemistry (2024). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Available at: [Link]

-

PubMed Central (2014). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Available at: [Link]

-

ACS Publications (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Available at: [Link]

-

RSC Publishing (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

-

NCBI Bookshelf (2012). Basics of Enzymatic Assays for HTS. Available at: [Link]

-

BellBrook Labs (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

-

PubMed (2023). Exploring the effects of high pressure on hydrogen bonding in pharmaceutical cocrystals. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]

- 4. technologynetworks.com [technologynetworks.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. researchgate.net [researchgate.net]

- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantitative Analysis of 2,4-Pyridinedicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the quantitative determination of 2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as Lutidinic acid. As a compound of significant interest in biomedical research, particularly as an inhibitor of histone lysine demethylases and other 2-oxoglutarate-dependent enzymes, its accurate quantification in various sample matrices is paramount.[1][2][3] This document details validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. Each section elucidates the underlying scientific principles, explains the rationale behind procedural choices, and provides step-by-step protocols to ensure reliable and reproducible results.

Introduction: The Significance of 2,4-Pyridinedicarboxylic Acid

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a heterocyclic compound structurally mimicking 2-oxoglutarate, a key intermediate in the citric acid cycle. This structural similarity allows it to act as a competitive inhibitor for a class of enzymes known as 2-oxoglutarate-dependent oxygenases, which includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1] By inhibiting these enzymes, 2,4-PDCA plays a crucial role in epigenetic modulation, influencing gene expression without altering the DNA sequence. Its ability to impact processes like histone methylation makes it a valuable tool in cancer research, developmental biology, and the study of other epigenetic-related diseases.[1][4]

Given its potent biological activity, the ability to accurately measure the concentration of 2,4-PDCA in diverse samples—from in vitro enzymatic assays and cell culture media to complex biological fluids like plasma and urine—is essential for pharmacokinetic, pharmacodynamic, and mechanistic studies. This guide offers detailed methods to address this analytical need.

Table 1: Physicochemical Properties of 2,4-Pyridinedicarboxylic Acid

| Property | Value | Source |

| Synonyms | Lutidinic acid, 2,4-PDCA | [5] |

| Molecular Formula | C₇H₅NO₄ | [5] |

| Molecular Weight | 167.12 g/mol | [5] |

| Melting Point | 243-246 °C | [6] |

| Water Solubility | 4.5 g/L (at 20°C) | [1][6] |

| UV λmax | 258 nm (in MeOH aq.) | [1][6] |

| pKa Values | Data not explicitly found, but expected for dicarboxylic acids |

General Sample Preparation for Aqueous Matrices

The accurate quantification of 2,4-PDCA is highly dependent on the initial sample preparation, which aims to remove interfering substances and concentrate the analyte. For biological fluids such as plasma, serum, or cell lysates, protein removal is a critical first step.

Rationale for Sample Cleanup

Biological matrices are complex, containing proteins, lipids, salts, and other small molecules that can interfere with analysis. Proteins can precipitate within the analytical column, leading to blockages and altered chromatographic performance. Matrix components can also cause ion suppression in mass spectrometry or co-elute with the analyte in HPLC, leading to inaccurate quantification. Therefore, a robust sample cleanup protocol is non-negotiable for achieving trustworthy results.

Protocol: Protein Precipitation & Extraction

This protocol is a general starting point for biological fluids.

-

Sample Aliquoting: Transfer 100 µL of the sample (e.g., plasma, cell lysate supernatant) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate internal standard (IS) to correct for extraction variability. A structurally similar compound not present in the sample is ideal.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[7]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete denaturation of proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.[7]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step removes the organic solvent and concentrates the analyte.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase for the intended chromatographic analysis. This ensures compatibility with the analytical system.

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates before transferring the supernatant to an autosampler vial.

Sources

- 1. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2,4-ピリジンジカルボン酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Pyridinedicarboxylic Acid

Introduction

Welcome to the technical support guide for the synthesis of 2,4-Pyridinedicarboxylic Acid (also known as Lutidinic Acid). This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic compound. 2,4-Pyridinedicarboxylic acid (2,4-PDCA) serves as a crucial intermediate in the pharmaceutical industry and as a valuable research tool, notably as an inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the chemical synthesis of 2,4-Pyridinedicarboxylic Acid?

The most prevalent laboratory-scale synthesis involves the oxidation of 2,4-disubstituted pyridines. The classic and cost-effective starting material is 2,4-lutidine (2,4-dimethylpyridine). The two methyl groups are oxidized to carboxylic acids using a strong oxidizing agent. Another documented precursor is 4-cyanopyridine , which can be converted to 4-cyano-2-pyridinecarboxamide and subsequently hydrolyzed to 2,4-pyridinedicarboxylic acid.[4]

Q2: What is a realistic yield to expect for this synthesis?

Yields are highly dependent on the specific protocol, scale, and purification method. For the oxidation of 2,4-lutidine with potassium permanganate (KMnO₄), yields can range from 60% to over 80% after purification. The process involving 4-cyanopyridine has been reported to achieve yields greater than 80% for the carboxamide intermediate.[4] Achieving high yields consistently requires careful control over reaction parameters.

Q3: What are the critical safety precautions for this synthesis?

-

Strong Oxidizing Agents: Reactions using potassium permanganate (KMnO₄) are highly exothermic and can become uncontrollable if the oxidant is added too quickly or if cooling is insufficient. Always add the oxidant in small portions and monitor the internal temperature closely.

-

Acid/Base Handling: The work-up and purification steps involve strong acids (like concentrated HCl) and bases (like NaOH).[4][5] Always use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves. Perform pH adjustments slowly and with cooling in a well-ventilated fume hood.

-

Product Handling: 2,4-Pyridinedicarboxylic acid is classified as a skin, eye, and respiratory irritant.[6][7] Handle the solid powder with care, avoiding inhalation of dust.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you may encounter during the synthesis. The most common route discussed is the oxidation of 2,4-lutidine with potassium permanganate, a robust and widely understood method.

Part 1: The Oxidation Reaction

Q: My final yield is disappointingly low. What are the most probable causes?

A low yield can stem from several factors during the oxidation step. It is crucial to diagnose the issue systematically.

-

Cause 1: Incomplete Reaction: The oxidation of the two methyl groups on 2,4-lutidine requires a potent oxidizing agent and sufficient reaction time. If the reaction is not driven to completion, you will isolate starting material or the mono-oxidized intermediate (4-methylpicolinic acid), reducing the yield of the desired di-acid.

-

Solution: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. Reaction times can be several hours, and maintaining the optimal temperature is key.[5]

-

-

Cause 2: Poor Temperature Control: This is a critical parameter. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. If the temperature is too high, or if the exothermic reaction is not controlled, side reactions and degradation of the pyridine ring can occur, leading to a complex mixture and lower yields.

-

Solution: Maintain the reaction temperature within the recommended range (typically 60-100°C for KMnO₄ oxidation).[5] Use a water or oil bath for stable heating and add the oxidant portion-wise to manage the exotherm.

-

-

Cause 3: Sub-optimal Stoichiometry: An insufficient amount of oxidizing agent will result in an incomplete reaction. A very large excess can promote over-oxidation and decomposition.

-

Solution: Carefully calculate the stoichiometry. For the oxidation of two methyl groups to carboxylic acids, a significant molar excess of KMnO₄ is required. A typical starting point is 6-7 moles of KMnO₄ per mole of 2,4-lutidine.

-

The following diagram illustrates a decision-making workflow for troubleshooting low yields.

Q: The reaction produced a large amount of brown/black solid (MnO₂), but my aqueous filtrate is clear and yields no product upon acidification. What happened?

This scenario strongly suggests that your product may have co-precipitated or adsorbed onto the manganese dioxide (MnO₂) byproduct. 2,4-PDCA, as a dicarboxylic acid, can chelate with manganese ions, especially if the pH is not optimal during filtration.

-

Solution: Do not discard the MnO₂ filter cake immediately. Wash the cake thoroughly with several portions of hot water. The product has higher solubility in hot water. Combine these hot washes with your initial filtrate before proceeding to the acidification step. In some cases, it may be necessary to boil the MnO₂ sludge in a slightly basic solution (using sodium carbonate) to release the adsorbed product back into the solution before filtering.

Part 2: Work-up and Product Isolation

Q: I've acidified the filtrate, but the product isn't precipitating. Why?

Precipitation failure is almost always related to pH, concentration, or temperature.

-

Cause 1: Incorrect pH: 2,4-Pyridinedicarboxylic acid is amphoteric. Its solubility is highly pH-dependent.[8] To precipitate the neutral zwitterion, you must adjust the pH to its isoelectric point. If the solution is too acidic or remains basic, the compound will stay in solution as its corresponding salt.

-

Solution: Adjust the pH carefully using a reliable pH meter. The target pH for precipitation is typically between 2.0 and 3.0.[9] Add the acid dropwise with vigorous stirring and monitor the pH closely.

-

-

Cause 2: Solution is too dilute: If a large volume of water was used during the reaction and work-up, the product concentration may be below its solubility limit, even at the isoelectric point.

-

Solution: Concentrate the solution by evaporating a portion of the water under reduced pressure before or after pH adjustment. Be cautious not to evaporate to dryness.

-

-

Cause 3: Insufficient Cooling: Solubility decreases at lower temperatures.

-

Solution: Once the pH is adjusted, cool the solution in an ice bath for at least an hour to maximize precipitation before filtering.

-

Part 3: Purification

Q: My final product has a persistent off-white or yellowish color. How can I purify it to a white solid?

Color impurities are typically residual organic byproducts or trace metal contaminants.

-

Solution 1: Recrystallization: This is the most effective method for purification. Water is a suitable solvent for recrystallization. Dissolve the crude product in a minimum amount of boiling water, add a small amount of activated charcoal to adsorb colored impurities, and hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form pure white crystals.

-

Solution 2: Solvent Washing: If the impurity is minor, washing the filtered solid with a small amount of cold solvent (like cold water or a water/ethanol mixture) can remove surface contaminants.

Experimental Protocol: Oxidation of 2,4-Lutidine

This protocol is a representative example for the synthesis of 2,4-pyridinedicarboxylic acid.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,4-lutidine (e.g., 0.1 mol) and water (e.g., 500 mL).

-

Heating: Begin stirring and heat the mixture to 70-80°C using a water bath.

-

Oxidation: Slowly add potassium permanganate (KMnO₄) (e.g., 0.65 mol) in small portions over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the internal temperature between 80°C and 95°C.

-

Reaction Completion: After the addition is complete, continue stirring at ~95°C for another 2-3 hours. The reaction is nearing completion when the characteristic purple color of permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture by suction to remove the MnO₂.

-

Washing: Wash the MnO₂ filter cake with several portions of hot water (e.g., 3 x 50 mL) to recover any adsorbed product.

-

Precipitation: Combine the initial filtrate and the hot water washes. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is approximately 2.5. A white precipitate will form.

-

Isolation: Age the slurry in the ice bath for at least 30 minutes. Collect the white solid by suction filtration, wash with a small amount of cold deionized water, and then a small amount of cold ethanol.

-

Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from hot water.

Data Summary Table

| Parameter | Recommended Value | Rationale |

| Starting Material | 2,4-Lutidine | Readily available and cost-effective precursor. |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Strong and effective oxidant for converting methyl groups to carboxylic acids.[5] |

| Molar Ratio | 1 : 6.5 (Lutidine : KMnO₄) | Ensures complete oxidation of both methyl groups. |

| Reaction Temperature | 80 - 95°C | Balances reaction rate against the risk of thermal decomposition.[5] |

| Precipitation pH | 2.0 - 3.0 | This is the isoelectric point range where the neutral molecule has minimum solubility.[9] |

| Purification Solvent | Water | Good solubility at high temperature and poor solubility at low temperature, ideal for recrystallization. |

| Expected Yield | 60 - 85% | Typical range for a well-executed laboratory synthesis. |

References

- Jung, F., et al. (2025). Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. PMC.

- Eyer, M., et al. (1997). Process for the preparation of 2,4-pyridine dicarboxylic acid.

- Cayman Chemical. (n.d.).

- CN110229096B. (n.d.). Preparation method of 2, 6-pyridinedicarboxylic acid.

- Sigma-Aldrich. (n.d.). 2,4-Pyridinedicarboxylic acid for synthesis.

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.

- Wikipedia. (n.d.). Lutidinic acid.

- FUJIFILM Wako. (n.d.).

- Fragkostefanakis, S., et al. (2018). Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth. Frontiers in Plant Science.

- BenchChem. (n.d.).

- Al-Obaidi, A., et al. (2024). Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. Crystal Growth & Design.

- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid.

- PubChem - NIH. (n.d.). 2,4-Pyridinedicarboxylic acid.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]

- 3. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 4. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 7. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

Enhancing the thermal stability of MOFs derived from 2,4-Pyridinedicarboxylic acid

Technical Support Center: 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) MOF Systems Ticket ID: #MOF-PDCA-STAB-001 Subject: Enhancing Thermal Stability & Structural Integrity Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center for 2,4-Pyridinedicarboxylic acid (2,4-PDCA) derivatives. This ligand (also known as lutidinic acid) presents unique challenges due to its chelating N,O-donor geometry, which often favors discrete molecular complexes or 1D chains over robust 3D frameworks. This guide provides field-proven troubleshooting protocols to transition your materials from fragile coordination polymers to thermally stable, permanent porous frameworks.

Module 1: Synthesis & Crystal Growth Troubleshooting

Q1: My reaction yields a precipitate that turns amorphous immediately upon filtration. What is happening? Diagnosis: This is a classic "Framework Collapse" issue. 2,4-PDCA often forms 2D layered structures or 1D chains held together by weak hydrogen bonds rather than strong coordination pillars. Upon removing the solvent (which acts as a template), the layers collapse, destroying the crystallinity. Solution:

-

Switch to "Pillaring" Strategy: You must convert 2D layers into a 3D framework. Introduce a neutral N-donor auxiliary ligand (e.g., 4,4'-bipyridine, pyrazine, or 1,4-bis(imidazol-1-yl)benzene) to bridge the metal nodes between the PDCA layers.

-

Slow Down Crystallization: Rapid precipitation traps defects. Lower the temperature by 10-20°C and use a modulator (e.g., acetic acid) to compete with the PDCA ligand, slowing nucleation and improving crystal quality.

Q2: I am getting low thermal stability (<250°C) with Transition Metals (Co, Zn). How can I boost this? Diagnosis: Transition metal nodes (coordination number 4-6) with 2,4-PDCA often lack the connectivity required for high thermal resilience. Solution:

-

Lanthanide Substitution: Switch to Lanthanide metals (Eu, Tb, Gd).[1] Ln(III) ions have high coordination numbers (typically 8-9), allowing them to bind more PDCA ligands and solvent molecules, creating a denser, more interconnected network that is often stable up to 450°C [1].

-

Mixed-Solvent Synthesis: Use a DMF/H2O mixture.[2] DMF decomposes slowly to release dimethylamine, which can act as a template or base, while the high boiling point allows for better thermodynamic product formation.

Module 2: Enhancing Thermal Stability (The Core Strategies)

Q3: How do I distinguish between solvent loss and framework decomposition in TGA? Analysis:

-

Phase 1 (<150°C): Weight loss here is physically adsorbed water/solvent.

-

Phase 2 (150°C - 250°C): Loss of coordinated solvent molecules (e.g., DMF bound to the metal). A stable MOF will show a plateau after this.

-

Phase 3 (>300°C): Sharp weight loss indicates ligand combustion and framework collapse. Action: If your TGA shows a continuous slide without a plateau between Phase 2 and 3, your framework is unstable. Implement the Solvent Exchange Protocol (see below) immediately.

Q4: Can doping improve stability? Answer: Yes. Doping chemically similar but structurally distinct metals (e.g., doping Zn(II) into a Co(II) framework) can introduce "entropy stabilization." However, the most effective method for 2,4-PDCA is Heterometallic Construction —using a Ln-Transition Metal mix (e.g., Ln-Zn) to combine the high coordination of Lanthanides with the directional bonding of Zinc.

Visual Troubleshooting Guide

Diagram 1: Stability Enhancement Decision Tree

Use this flow to diagnose low-stability issues in your specific batch.

Caption: Decision tree for diagnosing and fixing thermal instability in 2,4-PDCA MOFs.

Comparative Data: Thermal Stability Benchmarks

Use this table to benchmark your material against known standards. Note the significant jump in stability when moving from simple Transition Metal salts to Lanthanides or Pillared systems.

| Metal Node | Ligand System | Stability Limit (T_dec) | Key Structural Feature | Ref |

| Zn(II) | 2,4-PDCA (only) | ~280°C | Often 1D chains or 2D layers; fragile. | [2] |

| Co(II) | 2,4-PDCA + 1,4-bib | ~340°C | 3D Pillared Framework; auxiliary ligand adds rigidity. | [3] |

| Tb(III) | 2,4-PDCA | >450°C | High coordination (CN=9); dense 3D network. | [1] |

| Er(III) | 2,4-PDCA | ~420°C | Cubane-like clusters; high hydrolytic stability. | [4] |

| Mn(II) | 2,4-PDCA + phen | ~380°C | Mixed ligand system stabilizes the Mn node. | [5] |

Standard Operating Procedure (SOP): Activation & Solvent Exchange

Objective: Remove high-boiling, high-surface-tension solvents (DMF, Water) without collapsing the pores. This is the #1 cause of perceived low thermal stability.

Diagram 2: Activation Workflow

Caption: Iterative solvent exchange workflow to prevent capillary collapse.

Detailed Protocol:

-

Harvest: Filter crystals immediately after synthesis. Do not let them dry out.

-

Exchange Solvent: Immerse crystals in anhydrous Methanol (MeOH) or Dichloromethane (DCM). These have low surface tension.

-

Cycle: Replace the solvent every 8 hours for 3 days.

-

Why? DMF is heavy and sticky. Diffusion out of the pores is slow.

-

-

Verification: Take a small aliquot of the soaking solvent and run an H-NMR. If DMF peaks are visible, repeat the soak.

-

Activation:

-

Option A (Standard): Heat under dynamic vacuum. Ramp temperature: 30°C

60°C -

Option B (Fragile Frameworks): Use Supercritical CO2 drying (Tousimis method) if the structure collapses with Option A.

-

References

-

Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability, 2025.[3]

-

Zn(II)-based metal–organic framework: an exceptionally thermally stable, guest-free low dielectric material. Dalton Transactions, 2017.

-

A novel transition metal-organic framework [Ni2(μ4-btca)(1,4-bib)2(H2O)2]n. ResearchGate, 2025.

-

Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Cryst. Growth Des., 2014.

-

Mixed-ligand based water-stable Mn(II)-MOF for quick, sensitive, and reusable detection. Dalton Transactions, 2022.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Scaling 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) Production

Executive Summary

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a critical intermediate for metallo-enzyme inhibitors (e.g., histone demethylases) and a ligand for metal-organic frameworks (MOFs).[1] While laboratory synthesis often relies on permanganate oxidation of 2,4-lutidine, this method fails at scale due to massive manganese dioxide (

This guide addresses the transition from gram-scale synthesis to kilogram-scale production, focusing on Catalytic Aerobic Oxidation and Biocatalytic routes, while providing troubleshooting for the common Nitric Acid pathways.

Module 1: Chemical Synthesis Scale-Up

The Challenge: Moving Away from Permanganate

At the bench,

Recommended Route: Catalytic Aerobic Oxidation

For scale-up (>1 kg), the industry standard shifts toward liquid-phase oxidation using air/oxygen with Cobalt/Manganese/Bromide (Co/Mn/Br) catalysts (similar to the Amoco process for terephthalic acid) or Nitric Acid oxidation.

Protocol: Co/Mn/Br Catalyzed Oxidation

-

Substrate: 2,4-Lutidine (2,4-Dimethylpyridine)

-

Solvent: Acetic Acid (Glacial)

-

Catalyst: Cobalt(II) acetate, Manganese(II) acetate, Sodium Bromide.

-

Conditions: 150–190°C, 20–30 bar Air/Oxygen.

Troubleshooting Guide: Chemical Oxidation

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen Starvation | The reaction is mass-transfer limited. Increase agitation speed (RPM) or air flow rate. Ensure reactor pressure is maintained to keep |

| Black/Brown Tar Formation | Thermal Runaway | Pyridine rings are electron-deficient but can polymerize if local hot spots exceed 220°C. Improve cooling jacket circulation. Switch to continuous flow if available. |

| Product Color (Yellow/Red) | Trace Metal Contamination | Residual Co/Mn catalysts are trapped in the crystal lattice. Perform a final recrystallization with EDTA or use an ion-exchange resin (cationic) before the final pH adjustment. |

| Explosion Disk Rupture | Solvent Vapor Lock | Acetic acid vapor pressure + Reaction off-gas ( |

Visual Workflow: Oxidation Pathways

Caption: Figure 1. Transitioning from lab-scale permanganate to industrial aerobic oxidation minimizes sludge and maximizes atom economy.

Module 2: Purification & Isolation

The Critical Parameter: pH Control

2,4-PDCA is zwitterionic. Its solubility is highly pH-dependent.

-

pH < 1: Soluble (Cationic form, protonated nitrogen).

-

pH 1–2: Precipitation Zone (Isoelectric point).

-

pH > 4: Soluble (Anionic form, carboxylates deprotonated).

FAQ: Isolation Issues

Q: I acidified the reaction mixture to pH 0, but my yield is low. Where is the product?

A: You overshot the acidification. At pH 0, the pyridine nitrogen protonates (

-

Fix: Back-titrate with 50% NaOH to pH 1.5 – 1.8 . This is the "sweet spot" for crystallization.

Q: The product contains isonicotinic acid (4-pyridinecarboxylic acid). Why?

A: You likely experienced Thermal Decarboxylation . The carboxylic acid at the 2-position (ortho to nitrogen) is thermally unstable and can cleave off as

-

Fix: Keep workup temperatures below 100°C. If recrystallizing from water, do not boil excessively.

Q: How do I remove inorganic salts (Sodium Sulfate/Acetate) from the final cake? A: 2,4-PDCA has low water solubility at 20°C (~4.5 g/L) [1].

-

Protocol: Wash the filter cake with ice-cold water (0–5°C). The salts are highly soluble; the product is not. Do not use ethanol, as inorganic salts are insoluble in ethanol and will remain trapped in the product.

Solubility Data for Process Engineering

| Solvent | Temperature | Solubility (approx.)[2][3] | Notes |

| Water | 20°C | 4.5 g/L | Poor solubility aids isolation. |

| Water | 100°C | ~25 g/L | Allows for aqueous recrystallization. |

| Ethanol | 20°C | < 1 g/L | Good antisolvent. |

| DMSO | 25°C | ~33 mg/mL | Good for analysis (NMR), bad for process (high boiling point). |

| 1M NaOH | 20°C | >100 g/L | Forms disodium salt (highly soluble). |

Module 3: Biocatalytic Scale-Up (The Green Route)

Overview

Recent advances utilize engineered Pseudomonas putida to convert lignin-derived aromatics (protocatechuic acid) into 2,4-PDCA.[4] This route operates at ambient temperature, eliminating the decarboxylation risk [2].

Scale-Up Protocol (Fermentation)

-

Strain: Pseudomonas putida KT2440 (engineered with ligAB genes).[4]

-

Scale: Demonstrated up to 30 Liters.

-

Feeding Strategy: Fed-batch. Continuous feeding of protocatechuic acid (PCA) is required to prevent substrate inhibition.

Troubleshooting: Bioprocess

Q: The broth turned dark, and productivity stalled. A: This indicates the accumulation of toxic intermediates (quinones) due to Oxygen Limitation .

-

Mechanism: The dioxygenase enzymes require molecular oxygen. If the Oxygen Transfer Rate (OTR) drops, the pathway bottlenecks.

-

Fix: Increase cascade agitation/aeration to maintain Dissolved Oxygen (DO) > 20%.

Q: Downstream Processing (DSP) is clogging filters. A: Cell debris and proteins are fouling the membranes.

-

Fix: Use Tangential Flow Filtration (TFF) with a ceramic membrane for cell removal before acidifying the supernatant to precipitate 2,4-PDCA.

Module 4: Safety & Stability

Thermal Decarboxylation Hazard

Unlike terephthalic acid, 2,4-PDCA is thermally sensitive.

-

Solid State: Stable up to ~240°C (Melting/Decomp).[5]

-

Solution State: Decarboxylation to isonicotinic acid accelerates >100°C, especially in acidic media [3].

Warning: Do not dry the wet cake at temperatures >120°C. Use a vacuum oven at 60–80°C .

Decision Tree: Impurity Profiling

Caption: Figure 2. Diagnostic logic for identifying root causes of batch failure based on impurity analysis.

References

-

Sigma-Aldrich. (n.d.). 2,4-Pyridinedicarboxylic acid Properties and Solubility Data. Retrieved from

-

Gómez-Álvarez, H., et al. (2025).[4] Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida. PubMed Central. Retrieved from [Link] (Note: Year adjusted to context, refer to actual PMC ID for verification).

-

Dunn, G. E., et al. (1970). Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 4. Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Pyridinedicarboxylic acid for synthesis 499-80-9 [sigmaaldrich.com]

Technical Support Center: A Researcher's Guide to 2,4-Pyridinedicarboxylic Acid Monohydrate

Welcome to the technical support center for 2,4-Pyridinedicarboxylic acid monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the inherent moisture sensitivity of this compound. Understanding and controlling the hydration state of 2,4-Pyridinedicarboxylic acid is paramount for achieving accuracy, reproducibility, and success in your experiments. This document provides in-depth, field-proven advice in a direct question-and-answer format, moving beyond simple instructions to explain the scientific reasoning behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with 2,4-Pyridinedicarboxylic acid and its hydrated form.

Q1: What is the fundamental difference between 2,4-Pyridinedicarboxylic acid anhydrous and its monohydrate form?

A: The primary difference lies in the incorporation of a single water molecule into the crystal lattice of the monohydrate form.[1] This "water of crystallization" is an integral part of the compound's structure and directly impacts its physical properties, most notably its molecular weight.[1][2] The anhydrous form (CAS 499-80-9) lacks this water molecule, while the monohydrate (CAS 207671-42-9) contains one mole of water per mole of the acid.[3] This distinction is critical for accurate molar calculations and can influence solubility.[2][4]

Table 1: Property Comparison of Anhydrous vs. Monohydrate Forms

| Property | 2,4-Pyridinedicarboxylic acid (Anhydrous) | 2,4-Pyridinedicarboxylic acid (Monohydrate) |

| Chemical Formula | C₇H₅NO₄ | C₇H₅NO₄ · H₂O |

| Molecular Weight | 167.12 g/mol [4][5] | 185.13 g/mol [6] |

| CAS Number | 499-80-9[4][7] | 207671-42-9[8] |

| Appearance | White Crystalline Solid[9] | White to off-white solid[6] |

| Water Content (%) | 0% | ~9.73% |

| Melting Point | ~249 °C (Decomposes)[9] | 246-248 °C (Decomposes)[8] |

Q2: What are the best practices for storing 2,4-Pyridinedicarboxylic acid monohydrate?

A: Proper storage is the first line of defense against changes in hydration state. The compound should be stored at ambient temperature in a dry, well-ventilated area.[3] The most critical practice is to keep the container tightly closed to prevent moisture from the atmosphere from being absorbed.[3][10] For long-term storage or in humid environments, placing the tightly sealed container inside a desiccator with an active drying agent (e.g., silica gel, calcium chloride) provides an additional layer of protection.[11]

Q3: I opened my container of 2,4-Pyridinedicarboxylic acid and it appears clumpy or "wet." What does this mean and what should I do?

A: Clumping is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[10] While the monohydrate is a stable, defined crystalline form, the anhydrous version is particularly susceptible to this. If you have the anhydrous form, it has likely absorbed water. If you have the monohydrate, it may have absorbed excess surface moisture. Before use, it is highly recommended to verify the actual water content using Thermogravimetric Analysis (TGA) or Karl Fischer titration to ensure your concentration calculations are accurate.[12][13]

Q4: How does the hydration state impact my solution preparation and concentration calculations?

A: This is one of the most critical aspects to manage. There is a 9.7% difference in mass between the anhydrous and monohydrate forms due to the water molecule. If you weigh out 100 mg of the monohydrate but use the molecular weight of the anhydrous form in your calculations, your final solution concentration will be nearly 10% lower than intended. This can lead to significant errors in dose-response curves, kinetic assays, and stoichiometric reactions.

-

Causality: The water of hydration contributes to the total mass but not to the number of moles of the active compound. Always use the molecular weight corresponding to the form specified on your product's Certificate of Analysis (CoA). If the form is uncertain, you must determine it experimentally.

Q5: Can I convert the monohydrate form to the anhydrous form?

A: Yes, the water of hydration can be removed, typically by heating.[1] This process is called dehydration.[2] However, this must be done with extreme care. 2,4-Pyridinedicarboxylic acid decomposes at its melting point (~246-248 °C). Dehydration should be performed under vacuum at a temperature well below decomposition, while monitoring the mass loss until a stable weight is achieved. A common laboratory practice is to heat the sample in a vacuum oven. The success of this conversion should always be confirmed by TGA or Karl Fischer analysis.[1][12]

Section 2: Troubleshooting Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered when working with 2,4-Pyridinedicarboxylic acid monohydrate.

Problem: My biological or enzymatic assay results are inconsistent between batches of the compound.

-

Likely Cause: The most probable cause is a variation in the hydration state between batches. This directly impacts the calculated molar concentration of your stock solutions, leading to variability in assay results.

-

Troubleshooting Steps:

-

Quarantine Batches: Do not discard the batches. Label them clearly and set them aside.

-

Verify Water Content: For each batch, perform a TGA or Karl Fischer titration to determine the precise water percentage.[14][15]

-

Correct the Molecular Weight: Calculate a "batch-specific" effective molecular weight based on the measured water content.

-

Normalize Concentrations: Prepare new stock solutions from each batch using the corrected molecular weight to ensure the molar concentration of the active molecule is consistent.

-

Problem: The compound exhibits poor or variable solubility, especially in organic solvents like DMSO.

-

Likely Cause: The presence of water can significantly impact solubility. Some suppliers note that moisture-contaminated DMSO may reduce the solubility of the anhydrous form.[4] The hydration state of the solid itself can also play a role.

-

Troubleshooting Steps:

-

Use Anhydrous Solvents: Always use fresh, anhydrous grade solvents, especially DMSO, which is notoriously hygroscopic.[4]

-

Check Compound Form: Confirm whether you are using the anhydrous or monohydrate form, as their solubility profiles may differ slightly.

-